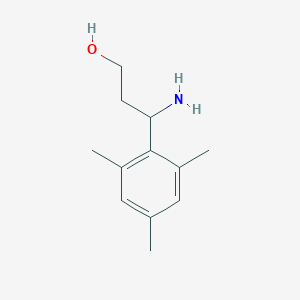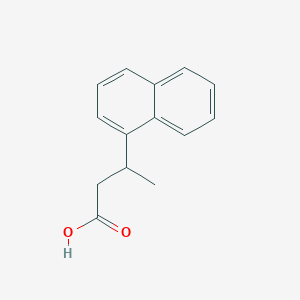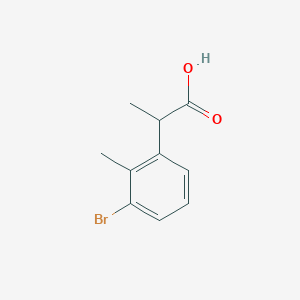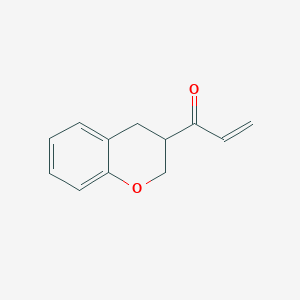
3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is an organic compound with the chemical formula C9H7FO4 It features a fluorine atom and a hydroxyl group substituted on a phenyl ring, along with a keto group on the propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the hydroxylation of 3-fluorobenzoic acid. One common method includes the use of liquid ammonia, sodium hydroxide, and cuprous hydroxide as reagents . The reaction conditions are carefully controlled to ensure the selective introduction of the hydroxyl group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-4-oxophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored as an intermediate in the synthesis of biologically active drug molecules.
Industry: Utilized in the development and production of pesticides and plant growth regulators.
作用机制
The mechanism of action of 3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may target enzymes involved in metabolic pathways, leading to the modulation of biochemical processes. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid chain.
3-Fluoro-4-hydroxyproline: Contains a proline ring instead of a phenyl ring.
3-Fluoro-4-hydroxybenzaldehyde: Features an aldehyde group instead of a keto group.
Uniqueness
3-(3-Fluoro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a fluorine atom and a hydroxyl group on the phenyl ring, along with a keto group on the propanoic acid chain, makes it a versatile compound for various chemical and biological studies.
属性
分子式 |
C9H7FO4 |
|---|---|
分子量 |
198.15 g/mol |
IUPAC 名称 |
3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7FO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI 键 |
NWECNYRARWAHCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)




![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)



![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)
